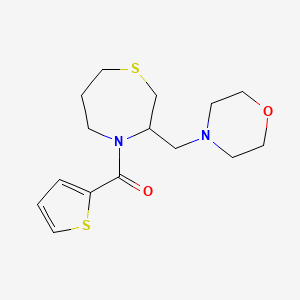
(3-(Morpholinomethyl)-1,4-thiazepan-4-yl)(thiophen-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(Morpholinomethyl)-1,4-thiazepan-4-yl)(thiophen-2-yl)methanone is a useful research compound. Its molecular formula is C15H22N2O2S2 and its molecular weight is 326.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various cellular components, influencing their function and leading to changes in cell behavior .
Mode of Action
It is likely that it interacts with its targets in a way that alters their normal function, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects that can alter cell behavior .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy .
Result of Action
It is likely that the compound’s interaction with its targets leads to changes in cellular processes, potentially influencing cell behavior .
Action Environment
It is known that factors such as temperature, ph, and the presence of other molecules can influence the action of similar compounds .
Activité Biologique
The compound (3-(Morpholinomethyl)-1,4-thiazepan-4-yl)(thiophen-2-yl)methanone , identified by its CAS number 1421481-25-5, is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound consists of a thiazepane ring, morpholine moiety, and a thiophene group. Its molecular formula is C14H17N2OS, with a molecular weight of approximately 273.36 g/mol. The structural representation can be visualized as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Formation of the Thiazepane Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of Morpholine and Thiophene Groups : These groups are added through substitution reactions that require careful control of conditions such as temperature and solvent choice.
Anticancer Properties
Recent studies have highlighted the anticancer potential of related compounds featuring the morpholinomethyl and thiazepane functionalities. For instance, research on 3-(morpholinomethyl)benzofurans demonstrated significant antiproliferative activity against non-small cell lung carcinoma (NSCLC) cell lines (A549 and NCI-H23). The IC50 values ranged from 1.48 to 68.9 µM, indicating promising cytotoxic effects .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-methylbenzofuran | A549 | 1.48 |
| 3-(morpholinomethyl)benzofuran | NCI-H23 | 0.49 |
| Staurosporine (control) | A549 | 1.52 |
These findings suggest that modifications to the benzofuran structure by incorporating morpholinomethyl groups enhance the cytotoxicity against cancer cells.
The mechanism by which these compounds exert their anticancer effects may involve the induction of apoptosis in cancer cells. For example, studies indicated that certain derivatives triggered significant apoptotic responses in NSCLC cell lines, with apoptosis rates exceeding those of control treatments .
Case Studies
In one notable case study, a series of morpholinomethyl-substituted benzofurans were synthesized and tested for their effects on cell cycle progression and apoptosis in A549 cells. The most potent derivatives demonstrated enhanced activity compared to traditional chemotherapeutics, suggesting a potential new avenue for cancer treatment .
Propriétés
IUPAC Name |
[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S2/c18-15(14-3-1-10-21-14)17-4-2-9-20-12-13(17)11-16-5-7-19-8-6-16/h1,3,10,13H,2,4-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDQTUZMBKYJIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CSC1)CN2CCOCC2)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













